
5,7-Difluoro-4-hydroxy-2-methyl-quinoline
Vue d'ensemble
Description
5,7-Difluoro-4-hydroxy-2-methyl-quinoline: is a fluorinated quinoline derivative with the molecular formula C10H7F2NO and a molecular weight of 195.17 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often involve heating the mixture to promote cyclization and ensure high yields.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-Difluoro-4-hydroxy-2-methyl-quinoline can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
5,7-Difluoro-4-hydroxy-2-methyl-quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties.
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorinated nature enhances its stability and bioavailability.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its desired effects in biological systems .
Comparaison Avec Des Composés Similaires
- 6,7-Difluoro-4-hydroxy-2-methyl-quinoline
- 5,7-Difluoro-3-hydroxy-2-methyl-quinoline
- 5,7-Difluoro-4-hydroxy-3-methyl-quinoline
Comparison:
Compared to its similar compounds, 5,7-Difluoro-4-hydroxy-2-methyl-quinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5,7-difluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNOZAYGQYDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656280 | |
| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-40-6 | |
| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


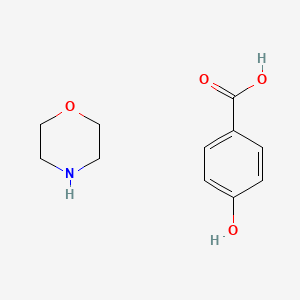
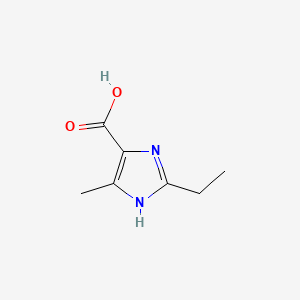
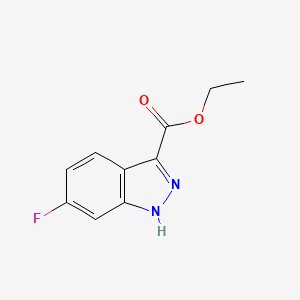

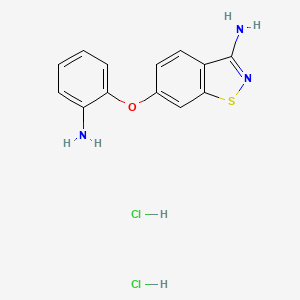
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
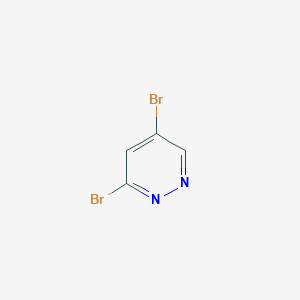
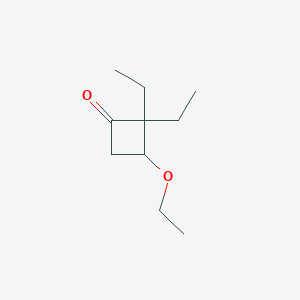
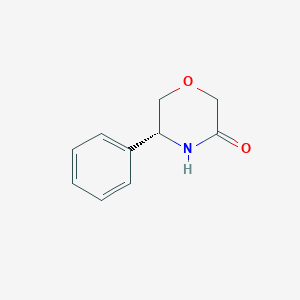
![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)
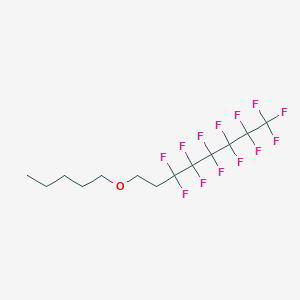
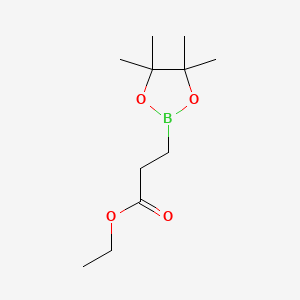
![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)

